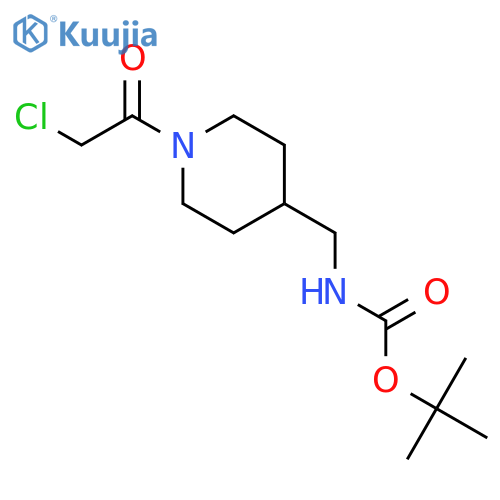Cas no 1353952-84-7 (tert-Butyl ((1-(2-chloroacetyl)piperidin-4-yl)methyl)carbamate)

tert-Butyl ((1-(2-chloroacetyl)piperidin-4-yl)methyl)carbamate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- tert-Butyl ((1-(2-chloroacetyl)piperidin-4-yl)methyl)carbamate
- tert-butyl N-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]carbamate
- G70103
- [1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester
- TERT-BUTYL N-{[1-(2-CHLOROACETYL)PIPERIDIN-4-YL]METHYL}CARBAMATE
- DB-310563
- A1-35233
- tert-Butyl((1-(2-chloroacetyl)piperidin-4-yl)methyl)carbamate
- [1-(2-Chloro-acetyl)-piperidin-4-ylmethyl ]-carbamic acid tert-butyl ester
- AKOS024463243
- 1353952-84-7
-
- MDL: MFCD20487276
- Inchi: InChI=1S/C13H23ClN2O3/c1-13(2,3)19-12(18)15-9-10-4-6-16(7-5-10)11(17)8-14/h10H,4-9H2,1-3H3,(H,15,18)
- InChI-Schlüssel: SUVQUXXXBLWSSK-UHFFFAOYSA-N
- Lächelt: CC(C)(OC(NCC1CCN(C(CCl)=O)CC1)=O)C
Berechnete Eigenschaften
- Genaue Masse: 290.1397203g/mol
- Monoisotopenmasse: 290.1397203g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 19
- Anzahl drehbarer Bindungen: 7
- Komplexität: 320
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topologische Polaroberfläche: 58.6Ų
tert-Butyl ((1-(2-chloroacetyl)piperidin-4-yl)methyl)carbamate Preismehr >>
| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM179955-1g |
tert-Butyl ((1-(2-chloroacetyl)piperidin-4-yl)methyl)carbamate |
1353952-84-7 | 95% | 1g |
$609 | 2021-08-05 | |
| Fluorochem | 083199-500mg |
1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester |
1353952-84-7 | 95+% | 500mg |
£450.00 | 2022-03-01 | |
| Chemenu | CM179955-1g |
tert-Butyl ((1-(2-chloroacetyl)piperidin-4-yl)methyl)carbamate |
1353952-84-7 | 95%+ | 1g |
$601 | 2023-01-10 | |
| Ambeed | A268713-250mg |
tert-Butyl ((1-(2-chloroacetyl)piperidin-4-yl)methyl)carbamate |
1353952-84-7 | 95% | 250mg |
$244.0 | 2024-04-24 | |
| Ambeed | A268713-100mg |
tert-Butyl ((1-(2-chloroacetyl)piperidin-4-yl)methyl)carbamate |
1353952-84-7 | 95% | 100mg |
$144.0 | 2024-04-24 | |
| Aaron | AR00HURK-100mg |
tert-Butyl ((1-(2-chloroacetyl)piperidin-4-yl)methyl)carbamate |
1353952-84-7 | 95% | 100mg |
$141.00 | 2025-02-13 | |
| 1PlusChem | 1P00HUJ8-100mg |
tert-Butyl ((1-(2-chloroacetyl)piperidin-4-yl)methyl)carbamate |
1353952-84-7 | 95% | 100mg |
$131.00 | 2023-12-22 | |
| 1PlusChem | 1P00HUJ8-250mg |
tert-Butyl ((1-(2-chloroacetyl)piperidin-4-yl)methyl)carbamate |
1353952-84-7 | 95% | 250mg |
$222.00 | 2023-12-22 | |
| Alichem | A129004363-1g |
tert-Butyl ((1-(2-chloroacetyl)piperidin-4-yl)methyl)carbamate |
1353952-84-7 | 95% | 1g |
551.25 USD | 2021-06-01 | |
| A2B Chem LLC | AI31924-100mg |
tert-Butyl ((1-(2-chloroacetyl)piperidin-4-yl)methyl)carbamate |
1353952-84-7 | 95% | 100mg |
$109.00 | 2024-04-20 |
tert-Butyl ((1-(2-chloroacetyl)piperidin-4-yl)methyl)carbamate Verwandte Literatur
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Hsing-I. Hsiang,Chang-Ting Yang,Jui-Huan Tu RSC Adv., 2016,6, 99297-99305
Weitere Informationen zu tert-Butyl ((1-(2-chloroacetyl)piperidin-4-yl)methyl)carbamate
Fachliche Einführung zu tert-Butyl ((1-(2-chloroacetyl)piperidin-4-yl)methyl)carbamate (CAS-Nr. 1353952-84-7)
Die Verbindung tert-Butyl ((1-(2-chloroacetyl)piperidin-4-yl)methyl)carbamate mit der CAS-Nummer 1353952-84-7 ist ein hochintermediates Produkt in der organischen Synthese, das insbesondere in der Pharmaforschung und Wirkstoffentwicklung Anwendung findet. Als Schlüsselkomponente in der Herstellung von Piperidin-Derivaten spielt es eine zentrale Rolle bei der Modifikation biologisch aktiver Moleküle. Die strukturelle Besonderheit – eine Kombination aus tert-Butylcarbamat-Schutzgruppe und Chloroacetyl-Funktionalität – macht es zu einem vielseitigen Baustein für gezielte Synthesen.
In aktuellen Forschungsdiskussionen wird 1353952-84-7 häufig im Kontext von „Drug Discovery“ und „Medicinal Chemistry“ erwähnt. Wissenschaftler untersuchen seine Eignung als Vorläufer für Protease-Inhibitoren oder kinasehemmende Wirkstoffe, was auf großes Interesse in der Onkologie und Neurologie stößt. Suchanfragen wie „Piperidin building blocks for drug design“ oder „Chloroacetyl derivatives in peptide synthesis“ reflektieren die Relevanz dieser Substanzklasse.
Die Synthese von tert-Butyl ((1-(2-chloroacetyl)piperidin-4-yl)methyl)carbamate erfordert präzise Kontrolle über Reaktionsbedingungen, insbesondere bei der Einführung der Chloroacetyl-Gruppe, um Nebenprodukte zu minimieren. Moderne chromatographische Methoden (HPLC/LC-MS) gewährleisten dabei die erforderliche Reinheit ≥98%, wie sie für pharmazeutische Intermediate gefordert wird. Diskussionen zu „Green Chemistry Approaches“ in Fachforen unterstreichen zudem den Bedarf an umweltverträglichen Herstellungsverfahren.
Stabilitätsstudien zeigen, dass die Verbindung unter inerten Bedingungen (-20°C, Argon-Atmosphäre) langfristig lagerbar ist. Die Carbamat-Schutzgruppe bietet hierbei Vorteile gegenüber alternativen Schutzgruppen wie Boc oder Cbz, da sie unter milden sauren Bedingungen abspaltbar ist – ein Faktor, der in Suchanfragen zu „Protecting group strategies“ regelmäßig thematisiert wird.
Analytische Charakterisierung mittels 1H/13C-NMR, IR-Spektroskopie und Massen-spektrometrie bestätigt die typischen Signale der Piperidin-Kernstruktur (δ 2.7–3.1 ppm im 1H-NMR) sowie der Carbonyl-Funktionalitäten (νC=O ~1700 cm−1). Diese Daten sind essenziell für Qualitätskontrollen, wie sie in Publikationen zu „Structure elucidation of heterocycles“ detailliert beschrieben werden.
Zukünftige Anwendungen könnten die Nutzung als Ausgangsmaterial für biokonjugierbare Linker in der ADC-Entwicklung (Antibody-Drug Conjugates) umfassen, ein Themengebiet mit exponentiell wachsenden Publikationszahlen. Suchtrends wie „Piperidine linkers in bioconjugation“ deuten auf diesen innovativen Forschungszweig hin, wo die Balance zwischen Stabilität und gezielter Freisetzung kritisch ist.
1353952-84-7 (tert-Butyl ((1-(2-chloroacetyl)piperidin-4-yl)methyl)carbamate) Verwandte Produkte
- 1403564-11-3(3-(4-Bromo-5-methyl-furan-2-yl)-3-oxo-propionic acid ethyl ester)
- 2877686-64-9(N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanesulfonamide)
- 1450790-57-4(Methyl 4-(4-oxo-4,5,7,8-tetrahydro-3H-pyrano[4,3-D]pyrimidin-2-YL)benzoate)
- 1358224-44-8(methyl 4-{[(2,4-difluorophenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate)
- 936694-12-1(Glesatinib)
- 67406-37-5(2-(5-methylfuran-2-yl)acetaldehyde)
- 1378259-38-1(1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine)
- 646989-36-8(1-chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene)
- 1935462-63-7(2-methyl-5-(trifluoromethyl)pyridin-4-ol)
- 1805611-18-0(6-(Difluoromethyl)-4-iodo-3-nitropyridine-2-sulfonamide)
